Chemical properties of 3,5-Difluoro-2-nitrophenylacetic acid
Chemical properties of 3,5-Difluoro-2-nitrophenylacetic acid
An In-Depth Technical Guide to the Chemical Properties and Applications of 3,5-Difluoro-2-nitrophenylacetic acid
Abstract
3,5-Difluoro-2-nitrophenylacetic acid is a specialized organic compound whose structural complexity—featuring a trifunctionalized benzene ring—makes it a molecule of significant interest for advanced chemical synthesis. The interplay between the electron-withdrawing fluorine atoms, the sterically and electronically demanding nitro group, and the reactive carboxylic acid moiety imparts a unique chemical character. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive technical overview of its properties, reactivity, and applications. We will delve into its physicochemical and spectroscopic characteristics, present detailed protocols for its synthesis and analysis, explore its chemical reactivity, and discuss its role as a strategic building block in medicinal and materials chemistry.
Chemical Identity and Physicochemical Profile
3,5-Difluoro-2-nitrophenylacetic acid is a derivative of phenylacetic acid. The core phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions, a nitro group at the 2 position, and an acetic acid group at the 1 position. This specific arrangement of functional groups dictates its properties and reactivity.
Structural Analysis
The molecule's structure is defined by the ortho-nitro group relative to the acetic acid side chain, with two meta-fluorine atoms. This substitution pattern creates significant electronic effects:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
-
Fluorine Atoms (-F): Highly electronegative atoms that also withdraw electron density from the ring via the inductive effect.
-
Carboxylic Acid Group (-CH₂COOH): A reactive functional group that serves as a handle for further synthetic transformations.
Physicochemical Properties
While experimental data for this exact compound is sparse, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value / Observation | Source / Rationale |
| Molecular Formula | C₈H₅F₂NO₄ | Calculated from structure |
| Molecular Weight | 217.13 g/mol | Calculated from structure |
| Appearance | Expected to be a light yellow to tan solid | Based on analogues like 5-Fluoro-2-nitrophenylacetic acid which is a white to yellow crystal powder.[1] |
| Melting Point | Not available. Likely >100 °C. | Phenylacetic acids with nitro and fluoro groups typically have melting points in this range. For example, 5-fluoro-2-nitrophenylacetic acid melts at 137-142°C.[1][2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone). | Typical for functionalized carboxylic acids. |
| Acidity (pKa) | Estimated to be in the range of 2.5 - 3.5 | The pKa of fluoroacetic acid is ~2.59, and chloroacetic acid is ~2.87, showing the inductive effect of halogens.[3] The additional electron-withdrawing nitro group would further increase acidity compared to standard benzoic acid (pKa ~4.2).[3] |
Spectroscopic Characterization
Accurate spectroscopic analysis is essential for confirming the identity and purity of 3,5-Difluoro-2-nitrophenylacetic acid. The following sections describe the expected spectral data based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling | Rationale |
| ¹H NMR | ||||
| -CH₂- | ~3.8 - 4.2 ppm | Singlet (s) | N/A | Methylene protons adjacent to a carboxylic acid and an aromatic ring. |
| Ar-H (H4) | ~7.5 - 7.8 ppm | Triplet of triplets (tt) | J(H,F) ≈ 8-10 Hz, J(H,H) ≈ 2-3 Hz | Aromatic proton coupled to two adjacent fluorine atoms and one distant aromatic proton. |
| Ar-H (H6) | ~7.3 - 7.6 ppm | Doublet of triplets (dt) | J(H,F) ≈ 8-10 Hz, J(H,H) ≈ 2-3 Hz | Aromatic proton coupled to one adjacent fluorine atom and one distant aromatic proton. |
| -COOH | >10 ppm | Broad Singlet (br s) | N/A | Acidic proton, often broad and exchangeable with D₂O. |
| ¹⁹F NMR | ~ -105 to -115 ppm | Multiplet | Fluorine atoms on an electron-deficient aromatic ring. | |
| ¹³C NMR | ||||
| -COOH | ~170 - 175 ppm | Carboxyl carbon.[4] | ||
| Ar-C (C-F) | ~160 - 165 ppm | Doublet | ¹J(C,F) ≈ 240-250 Hz | Carbon atoms directly bonded to fluorine exhibit large one-bond coupling. |
| Ar-C (C-NO₂) | ~148 - 152 ppm | Carbon atom attached to the nitro group. | ||
| Ar-C (C-CH₂) | ~135 - 140 ppm | Quaternary carbon attached to the acetic acid side chain. | ||
| Ar-CH | ~110 - 125 ppm | Aromatic methine carbons. | ||
| -CH₂- | ~35 - 40 ppm | Methylene carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 2500-3300 | Broad | O-H stretch | Characteristic broad absorption of a carboxylic acid dimer.[4] |
| 1680-1720 | Strong | C=O stretch | Carbonyl stretch of the carboxylic acid.[4] |
| 1520-1560 & 1340-1380 | Strong | N-O asymmetric & symmetric stretch | Characteristic absorptions for an aromatic nitro group. |
| 1100-1250 | Strong | C-F stretch | Aromatic carbon-fluorine bond vibration.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): Expected at m/z = 217.13.
-
Key Fragmentation Ions:
-
Loss of -COOH (m/z = 172): Decarboxylation is a common fragmentation pathway.
-
Loss of -NO₂ (m/z = 171): Loss of the nitro group.
-
Loss of -CH₂COOH (m/z = 158): Cleavage of the entire acetic acid side chain.
-
Synthesis and Experimental Protocols
The synthesis of 3,5-Difluoro-2-nitrophenylacetic acid can be approached via the nitration of a suitable precursor. The most direct route involves the electrophilic nitration of 3,5-Difluorophenylacetic acid.
Caption: Synthetic workflow for 3,5-Difluoro-2-nitrophenylacetic acid.
Step-by-Step Synthesis Protocol
This protocol is adapted from general procedures for the nitration of substituted phenylacetic acids.[1][2]
Materials:
-
3,5-Difluorophenylacetic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 3,5-Difluorophenylacetic acid to a sufficient volume of concentrated sulfuric acid. Stir until fully dissolved, maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Addition: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Causality: The temperature must be rigorously controlled below 10 °C to prevent over-nitration and decomposition, which are exothermic side reactions.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form. Causality: This step quenches the reaction and precipitates the less water-soluble organic product from the highly polar acid mixture.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
-
Drying: Dry the purified crystals under vacuum.
Protocol: Spectroscopic Analysis
NMR Sample Preparation:
-
Weigh approximately 10-15 mg of the dried product.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.[4]
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[4]
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[5]
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.[4]
Reactivity and Mechanistic Considerations
The molecule's reactivity is governed by its three distinct functional domains.
Caption: Reactivity map of 3,5-Difluoro-2-nitrophenylacetic acid.
Reduction of the Nitro Group
The most significant reaction for this molecule in drug discovery is the reduction of the nitro group to an amine. This transformation is a gateway to a vast array of heterocyclic compounds and other functional groups.
-
Mechanism: The reduction can be achieved using various reagents. Catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Fe, Sn, or Zn in acidic medium) are common.[6]
-
Significance: The resulting 2-amino-3,5-difluorophenylacetic acid is a valuable precursor. The ortho-amino acid can undergo intramolecular cyclization to form lactams or be used in condensation reactions to build complex scaffolds.[7]
Reactivity of the Carboxylic Acid
The carboxylic acid group undergoes standard transformations:
-
Esterification: Reaction with an alcohol under acidic catalysis yields the corresponding ester.
-
Amidation: Activation with a coupling agent (e.g., DCC, EDC) followed by reaction with a primary or secondary amine forms an amide bond. This is a cornerstone reaction in medicinal chemistry for building peptide-like structures or modifying solubility and binding properties.[8]
Reactivity of the Aromatic Ring
The strong electron-withdrawing effects of the nitro and fluoro groups make the aromatic ring highly electron-deficient. This deactivates it towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group. However, steric hindrance from the adjacent acetic acid group may influence the regioselectivity of such reactions.
Applications in Research and Drug Development
The unique combination of functional groups makes 3,5-Difluoro-2-nitrophenylacetic acid a strategic building block.
-
Medicinal Chemistry: Fluorinated aromatic compounds are highly sought after in drug design. The fluorine atoms can enhance metabolic stability, increase binding affinity to target proteins by forming specific interactions, and modulate physicochemical properties like lipophilicity (logP) and pKa.[8][9] This compound serves as a scaffold for developing targeted therapies, such as kinase inhibitors for oncology or anti-inflammatory agents.[8]
-
Synthesis of Heterocycles: As mentioned, the reduction of the nitro group followed by cyclization is a powerful strategy for synthesizing heterocycles like substituted indoles or quinolines, which are privileged structures in many biologically active molecules.[7][10]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and target specificity of herbicides and fungicides.[9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chemicals provides a strong basis for safe handling procedures.[11][12]
-
GHS Hazard Statements:
-
Precautionary Statements:
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Avoid formation of dust and aerosols.[11]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[14][15]
Conclusion
3,5-Difluoro-2-nitrophenylacetic acid is a highly functionalized synthetic intermediate with significant potential in advanced chemical synthesis. Its properties are dominated by the strong electron-withdrawing nature of its nitro and fluoro substituents, which activate the molecule for key transformations used in the construction of complex, high-value products. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical industries.
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